molecular formula C25H30N2O2 B060364 Trt-Dab Acoh CAS No. 189341-61-5

Trt-Dab Acoh

Cat. No.: B060364
CAS No.: 189341-61-5
M. Wt: 390.5 g/mol
InChI Key: DEHAOLGEZQRRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trt-Dab Acoh is a useful research compound. Its molecular formula is C25H30N2O2 and its molecular weight is 390.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Trt-Dab Acoh is primarily used in the field of peptide synthesis . It is a compound that acts as a protecting group for certain amino acids during the synthesis process . The primary targets of this compound are the amino acids that need to be protected during the synthesis, such as cysteine .

Mode of Action

This compound acts as a protecting group for certain amino acids during peptide synthesis . It binds to these amino acids, protecting them from premature reactions during the synthesis process . Once the peptide synthesis is complete, this compound can be selectively removed without affecting the newly formed peptide .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptides. By acting as a protecting group, this compound allows for the selective synthesis of peptides, enabling the creation of complex peptide structures . The downstream effects of this include the successful synthesis of the desired peptide without unwanted side reactions .

Result of Action

The result of this compound’s action is the successful synthesis of complex peptides. By protecting certain amino acids during the synthesis process, this compound allows for the creation of peptides that might otherwise be difficult or impossible to synthesize . After its removal, the desired peptide remains, having been synthesized without unwanted side reactions .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis occurs. Factors such as the concentration of this compound, the temperature, and the pH of the environment can all influence its efficacy as a protecting group . Furthermore, the stability of this compound can be affected by these factors, which in turn can impact the overall success of the peptide synthesis .

Properties

IUPAC Name

acetic acid;N'-tritylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.C2H4O2/c24-18-10-11-19-25-23(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-2(3)4/h1-9,12-17,25H,10-11,18-19,24H2;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHAOLGEZQRRND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.